molecular formula C9H10O3 B1266913 4-Ethyl-2-hydroxybenzoic acid CAS No. 22890-53-5

4-Ethyl-2-hydroxybenzoic acid

Cat. No.: B1266913
CAS No.: 22890-53-5
M. Wt: 166.17 g/mol
InChI Key: GGSAASVFCYXBCT-UHFFFAOYSA-N
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Description

4-Ethyl-2-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. It is characterized by the presence of an ethyl group at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is a derivative of benzoic acid and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxybenzoic acid (salicylic acid) with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-hydroxybenzoic acid.

    Reagent: Ethyl halide (e.g., ethyl bromide).

    Catalyst: Base (e.g., sodium hydroxide).

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetone, and the mixture is heated under reflux.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the Friedel-Crafts alkylation, where 2-hydroxybenzoic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of 4-ethyl-2-ketobenzoic acid or 4-ethyl-2-carboxybenzoic acid.

    Reduction: Formation of 4-ethyl-2-hydroxybenzyl alcohol.

    Substitution: Formation of halogenated derivatives such as 4-ethyl-2-hydroxy-3-chlorobenzoic acid.

Scientific Research Applications

4-Ethyl-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Antimicrobial Activity: It can disrupt the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

4-Ethyl-2-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

    Salicylic Acid (2-hydroxybenzoic acid): Known for its use in acne treatment and as a precursor to aspirin.

    p-Hydroxybenzoic Acid (4-hydroxybenzoic acid): Used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.

    Protocatechuic Acid (3,4-dihydroxybenzoic acid): Known for its antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-ethyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSAASVFCYXBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294110
Record name 4-ethyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22890-53-5
Record name NSC94405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94405
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-2-hydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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